molecular formula C13H8N2O5S2 B094162 n-(2-Nitrophenylthio)saccharin CAS No. 16239-03-5

n-(2-Nitrophenylthio)saccharin

Cat. No. B094162
CAS RN: 16239-03-5
M. Wt: 336.3 g/mol
InChI Key: XTEABMFZLAEEKX-UHFFFAOYSA-N
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Description

“N-(2-Nitrophenylthio)saccharin” is a chemical compound with the linear formula C13H8N2O5S2 . It has a molecular weight of 336.347 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-Nitrophenylthio)saccharin” is represented by the linear formula C13H8N2O5S2 . This indicates that the molecule is composed of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

“N-(2-Nitrophenylthio)saccharin” is a solid compound . It has a molecular weight of 336.34 . The melting point is 202 °C (dec.) (lit.) .

Scientific Research Applications

  • Structural Properties : The study by Glidewell, Low, and Wardell (2000) examined the compound's structural properties, revealing that the saccharin and nitrophenylthiolate portions are almost orthogonal. The molecules form cyclic centrosymmetric dimers through hydrogen bonds and pi-pi stacking interactions (Glidewell, Low, & Wardell, 2000).

  • Synthesis Methods : Fonseca (2016) described a multistep organic chemistry experiment for undergraduate students, using saccharin as a starting material for sequential synthesis, including nucleophilic substitutions and a [1,3] sigmatropic rearrangement (Fonseca, 2016).

  • Catalytic Applications : Wang et al. (2015) used (N-Trifluoromethylthio) saccharin as an electrophilic trifluoromethylthiolating reagent for various heteroarenes and olefins, highlighting its utility in catalytic applications (Wang, Qi, Xie, & Li, 2015).

  • Chemical Structure and Taste Correlation : Hamor's 1961 study found that modifications in the chemical structure of saccharin derivatives, like N-(2-Nitrophenylthio)saccharin, can significantly alter their taste properties (Hamor, 1961).

  • Organic Transformations : Banerjee et al. (2020) summarized the catalytic applicability of saccharin and its derivatives in various organic transformations, emphasizing its versatility as a catalyst (Banerjee, Bhardwaj, Kaur, Kaur, & Singh, 2020).

  • Saccharin as a Catalyst : Kaur and Srivastava (2020) reviewed the role of saccharin and its derivatives in catalyzing a wide variety of organic transformations, highlighting their significance as greener catalytic approaches (Kaur & Srivastava, 2020).

  • Pharmacological Screening : Hamor and Soine (1954) prepared saccharin derivatives for pharmacological screening, evaluating them as potential local anesthetics (Hamor & Soine, 1954).

  • Nitration of Arenes and Heteroarenes : Calvo et al. (2019) introduced a nitrating reagent based on saccharin for the mild and practical nitration of arenes and heteroarenes (Calvo, Zhang, Passera, & Katayev, 2019).

properties

IUPAC Name

2-(2-nitrophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5S2/c16-13-9-5-1-4-8-12(9)22(19,20)15(13)21-11-7-3-2-6-10(11)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEABMFZLAEEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167366
Record name 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Nitrophenylthio)saccharin

CAS RN

16239-03-5
Record name N-(2-Nitrophenylthio)saccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Nitrophenylthio)saccharin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-Nitrophenylthio)saccharin
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Glidewell, JN Low, JL Wardell - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
In the title compound, 2-(2-nitrophenylthio)-1,2-benzothiazol-3(2H)-one 1,1-dioxide, 2-O2NC6H4S(C7H4NO3S) or C13H8N2O5S2, the planes of the saccharin and nitrophenylthiolate …
Number of citations: 7 scripts.iucr.org
JMS Skakle, JL Wardell, JN Low… - … Section C: Crystal …, 2001 - scripts.iucr.org
N,N′-Dithiodiphthalimide, C16H8N2O4S2, crystallizes from ethyl acetate with two independent molecules in the asymmetric unit, in which the N—S—S—N torsion angles are −83.59 (…
Number of citations: 12 scripts.iucr.org
LZ Xu, GD Si, ZF Li, SH Yang, K Li - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound, C11H11NO5S, the saccharin and ethyl acetate moieties are nearly orthogonal. There are some weak intermolecular hydrogen-bond interactions which stabilize …
Number of citations: 4 scripts.iucr.org
LZ Xu, YW Huang, GP Yu, PY Zhang… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title molecule, C15H9Cl2NO4S, all bond lengths and angles are within normal ranges. In the crystal structure, the molecules are linked into a three-dimensional network via weak …
Number of citations: 3 scripts.iucr.org
A Ramazani, F Marandi, E Ahmadi… - … für Kristallographie-New …, 2004 - degruyter.com
Crystal structure of dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)- 2-butenedioate, C14H11NO6 Page 1 Crystal structure of dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl…
Number of citations: 4 www.degruyter.com
M Hashimoto, M Kubata, A Yagasaki - Crystal Structure …, 2000 - journals.iucr.org
In the title compound, the V atom is sandwiched between two sulfate groups by corner-sharing to form a discrete [VO 2 (SO 4) 2 (OH 2) 2] 3− anion. The water molecules occupy cis …
Number of citations: 2 journals.iucr.org

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